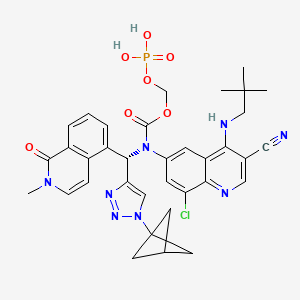

Tilpisertib Fosmecarbil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2567459-64-5 |

|---|---|

Molecular Formula |

C35H36ClN8O7P |

Molecular Weight |

747.1 g/mol |

IUPAC Name |

phosphonooxymethyl N-[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]-N-[8-chloro-3-cyano-4-(2,2-dimethylpropylamino)quinolin-6-yl]carbamate |

InChI |

InChI=1S/C35H36ClN8O7P/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49)/t20?,31-,35?/m0/s1 |

InChI Key |

FPQIBCPWXJSFOQ-ILNPBIMBSA-N |

Isomeric SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N([C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |

Canonical SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N(C(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Inhibition of the TPL2 Signaling Pathway by GS-5290: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor progression locus 2 (TPL2), also known as MAP3K8, has emerged as a critical regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases. TPL2 is a mitogen-activated protein kinase kinase kinase (MAP3K) that orchestrates downstream signaling cascades, primarily the MEK-ERK and p38 MAPK pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and IL-6.[1] Dysregulation of the TPL2 pathway is implicated in the pathogenesis of numerous inflammatory conditions.

GS-5290 (tilpisertib fosmecarbil) is a novel, orally administered small molecule inhibitor of TPL2 developed by Gilead Sciences. It is currently under investigation in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis.[2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the TPL2 signaling pathway, the mechanism of action of TPL2 inhibitors, and the available preclinical data for compounds in this class, with a focus on the closely related predecessor molecule, GS-4875, due to the limited public availability of specific data for GS-5290.

The TPL2 Signaling Pathway

The TPL2 signaling cascade is initiated by a variety of pro-inflammatory stimuli, including ligands for Toll-like receptors (TLRs), the tumor necrosis factor receptor (TNFR), and the interleukin-1 receptor (IL-1R). Upon receptor activation, a series of intracellular events leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and triggers the proteasomal degradation of the NF-κB1 precursor protein, p105. TPL2 is held in an inactive complex with p105 and ABIN-2. The degradation of p105 liberates TPL2, allowing it to become phosphorylated and catalytically active.

Once active, TPL2 phosphorylates and activates downstream MAP2Ks, namely MEK1/2 and MEK3/6. MEK1/2 subsequently phosphorylates and activates the MAP kinases ERK1/2, while MEK3/6 activates p38 MAPK. These activated MAP kinases then translocate to the nucleus to regulate the activity of numerous transcription factors, leading to the expression of a wide array of pro-inflammatory genes.

Mechanism of Action of GS-5290

GS-5290 is a selective inhibitor of the TPL2 kinase. By binding to the ATP-binding site of TPL2, GS-5290 prevents the phosphorylation and subsequent activation of its downstream targets, MEK1/2 and p38. This blockade of the TPL2 signaling cascade effectively suppresses the production of key pro-inflammatory cytokines, thereby reducing the inflammatory response. The high selectivity of GS-5290 for TPL2 is crucial for minimizing off-target effects and enhancing its therapeutic window.

Preclinical Data for GS-4875 (A TPL2 Inhibitor)

While specific preclinical data for GS-5290 is not extensively available in the public domain, data for the closely related first-in-class TPL2 inhibitor, GS-4875, provides valuable insights into the potential efficacy of this drug class.

In Vitro Potency and Selectivity

The in vitro potency and selectivity of GS-4875 were evaluated in a series of biochemical and cell-based assays.

| Parameter | Value | Assay Type |

| TPL2 Kinase Inhibition (IC50) | 1.3 nM | Biochemical Kinase Assay |

| TNFα Production Inhibition (EC50) | 667 ± 124 nM | LPS-stimulated Primary Human Monocytes |

| Kinome Selectivity | No significant off-target binding | KINOMEscan™ (ScanMAX) |

Table 1: In Vitro Potency and Selectivity of GS-4875.[1]

These data demonstrate that GS-4875 is a potent and highly selective inhibitor of TPL2 kinase. The inhibition of TNFα production in primary human monocytes confirms its activity in a cellular context relevant to inflammation.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of GS-4875 were assessed in a rat model of acute inflammation induced by lipopolysaccharide (LPS).

| Animal Model | Treatment | Outcome |

| Lewis Rats | Oral administration of GS-4875 (3, 10, 30, or 100 mg/kg) followed by intravenous LPS (0.01 mg/kg) | Dose- and exposure-dependent inhibition of LPS-stimulated TNFα production. |

Table 2: In Vivo Anti-Inflammatory Activity of GS-4875.[1]

The results from this in vivo study indicate that GS-4875 effectively suppresses systemic inflammation, supporting the therapeutic potential of TPL2 inhibition.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of TPL2 inhibitors are crucial for the reproducibility and interpretation of results. Below are representative methodologies based on the available literature.

TPL2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TPL2 kinase activity.

Materials:

-

Recombinant human TPL2 enzyme

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

ATP (at Km concentration for TPL2)

-

Biotinylated peptide substrate for TPL2

-

Test compound (e.g., GS-4875) at various concentrations

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the TPL2 enzyme and peptide substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for TNFα Production in Human Monocytes

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the inhibition of TNFα production in primary human monocytes.

Materials:

-

Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., GS-4875) at various concentrations

-

Human TNFα ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate primary human monocytes from healthy donor blood.

-

Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNFα production for each compound concentration and determine the EC50 value.

In Vivo Model of LPS-Induced Inflammation in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.

Materials:

-

Lewis rats

-

Test compound (e.g., GS-4875) formulated for oral administration

-

Lipopolysaccharide (LPS) from E. coli for intravenous injection

-

Dexamethasone (positive control)

-

Blood collection supplies

-

Rat TNFα ELISA kit

Procedure:

-

Acclimatize Lewis rats for at least one week before the experiment.

-

Fast the animals overnight before dosing.

-

Administer the test compound or vehicle orally at various doses.

-

Administer dexamethasone as a positive control.

-

After a specified time (e.g., 2 hours), administer LPS intravenously to induce an inflammatory response.

-

Collect blood samples at multiple time points post-LPS administration.

-

Process the blood to obtain plasma.

-

Measure the concentration of TNFα in the plasma samples using a rat TNFα ELISA kit.

-

Analyze the data to determine the dose-dependent effect of the test compound on TNFα production.

Conclusion

The TPL2 signaling pathway represents a pivotal axis in the regulation of inflammation, and its inhibition is a promising therapeutic strategy for a variety of inflammatory diseases. GS-5290, a selective TPL2 inhibitor, is currently in clinical development for ulcerative colitis, a disease characterized by chronic inflammation of the colon. Preclinical data for the closely related compound, GS-4875, demonstrates potent and selective inhibition of TPL2 and effective suppression of pro-inflammatory cytokine production both in vitro and in vivo. The successful clinical development of GS-5290 would provide a novel oral therapeutic option for patients with inflammatory bowel disease and potentially other inflammatory disorders. Further disclosure of preclinical and clinical data for GS-5290 is anticipated to provide a more complete picture of its therapeutic potential.

References

- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 2. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]

- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 4. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Study of this compound in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]

- 7. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

Tilpisertib Fosmecarbil: A Technical Deep Dive into its Downstream Effects on the MEK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilpisertib fosmecarbil (GS-5290) is a novel small molecule inhibitor currently under investigation for the treatment of inflammatory diseases, including ulcerative colitis. It is a prodrug of tilpisertib (GS-4875), a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. TPL2 is a critical serine/threonine kinase that functions as an upstream activator of the MEK/ERK signaling cascade, a key pathway in the inflammatory response. This technical guide provides an in-depth analysis of the downstream effects of tilpisertib on the MEK/ERK pathway, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the signaling cascades and experimental workflows.

Introduction: The TPL2-MEK-ERK Signaling Axis in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental signaling cassettes that translate extracellular stimuli into cellular responses, including inflammation, proliferation, and survival. The MEK/ERK pathway is one of the most well-characterized MAPK cascades. In the context of inflammation, the activation of this pathway downstream of receptors for pro-inflammatory stimuli such as Toll-like receptors (TLRs) and cytokine receptors (e.g., TNF-α receptor) leads to the production of inflammatory mediators.

TPL2 is a key regulator of the MEK/ERK pathway in innate immune cells.[1][2] Downstream of inflammatory signals, TPL2 is activated and subsequently phosphorylates and activates MEK1 and MEK2.[1][2] These dual-specificity kinases then phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus to phosphorylate a variety of transcription factors, leading to the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[3]

Mechanism of Action of Tilpisertib

Tilpisertib (the active form of this compound) is a first-in-class, potent, and highly selective inhibitor of TPL2 kinase.[3][4] By directly binding to and inhibiting the enzymatic activity of TPL2, tilpisertib prevents the phosphorylation and subsequent activation of MEK1/2.[3][4] This targeted inhibition effectively blocks the downstream signaling to ERK1/2, thereby suppressing the production of pro-inflammatory cytokines and chemokines that are dependent on this pathway.[3][4]

The selectivity of tilpisertib for the TPL2-mediated MEK/ERK activation is a key feature. For instance, it has been shown to inhibit TNFα-stimulated ERK phosphorylation without affecting ERK activation downstream of epidermal growth factor (EGF) in A431 cells, demonstrating its specificity for inflammatory signaling pathways.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of tilpisertib.

| Parameter | Value | Assay/Model System | Reference |

| IC50 for TPL2 Kinase | 1.3 nM | Biochemical Kinase Assay | [4] |

| EC50 for TNFα Production | 667 ± 124 nM | LPS-stimulated Lewis Rats (in vivo) | [3] |

Table 1: In Vitro and In Vivo Potency of Tilpisertib

| Target | Effect | Cell/Model System | Stimulus | Reference |

| p-TPL2 | Inhibition | Primary Human Monocytes | LPS, TNFα | [3][4] |

| p-MEK | Inhibition | Primary Human Monocytes | LPS, TNFα | [3][4] |

| p-ERK | Inhibition | Primary Human Monocytes, A431 cells | LPS, TNFα | [3][4] |

| p-p38 | No significant inhibition | Primary Human Monocytes | LPS, TNFα | [4] |

| p-JNK | No significant inhibition | Primary Human Monocytes | LPS, TNFα | [4] |

| p-p65 (NF-κB) | No significant inhibition | Primary Human Monocytes | LPS, TNFα | [4] |

Table 2: Downstream Signaling Effects of Tilpisertib in Primary Human Monocytes

Experimental Protocols

While detailed, step-by-step protocols from the primary preclinical studies are not publicly available, this section outlines representative methodologies for key experiments used to characterize the effects of TPL2 inhibitors like tilpisertib on the MEK/ERK pathway.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the target kinase.

Objective: To measure the IC50 of tilpisertib against TPL2 kinase.

Materials:

-

Recombinant human TPL2 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (radiolabeled or for use with a detection antibody)

-

Substrate peptide (e.g., a MEK1-derived peptide)

-

Tilpisertib (in DMSO)

-

Microplates

-

Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Protocol:

-

Prepare serial dilutions of tilpisertib in DMSO.

-

In a microplate, add the TPL2 enzyme, kinase buffer, and the tilpisertib dilutions.

-

Initiate the kinase reaction by adding ATP and the substrate peptide.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate. This can be done using various methods, such as filter binding and scintillation counting for radiolabeled ATP, or an ELISA-based method with a phosphospecific antibody.

-

Plot the percentage of inhibition against the logarithm of the tilpisertib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphorylation Assays (Western Blot)

This method is used to assess the phosphorylation status of key signaling proteins within cells following treatment with an inhibitor and stimulation.

Objective: To determine the effect of tilpisertib on LPS- or TNFα-induced phosphorylation of TPL2, MEK, and ERK in primary human monocytes.

Materials:

-

Cryopreserved primary human monocytes

-

Cell culture medium (e.g., RPMI-1640 with FBS)

-

Tilpisertib (in DMSO)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-TPL2, anti-p-MEK, anti-p-ERK, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Thaw and culture primary human monocytes according to standard procedures.

-

Pre-incubate the cells with various concentrations of tilpisertib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: TPL2-MEK-ERK signaling pathway and the inhibitory action of Tilpisertib.

Experimental Workflow

Caption: Workflow for assessing p-MEK/p-ERK inhibition by Tilpisertib.

Conclusion

This compound, through its active metabolite tilpisertib, presents a targeted approach to modulating inflammatory responses by selectively inhibiting TPL2 kinase. The available preclinical data clearly demonstrate its ability to suppress the phosphorylation of MEK and ERK in response to pro-inflammatory stimuli, leading to a reduction in the production of key inflammatory cytokines. This specific mechanism of action, focused on a critical node in the inflammatory signaling network, underscores its potential as a therapeutic agent for inflammatory diseases such as ulcerative colitis. Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its pharmacological profile and therapeutic utility.

References

- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 4. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]

MAP3K8: A Promising Therapeutic Target for Ulcervative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Current treatments often have limitations in efficacy and can be associated with adverse side effects. Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, has emerged as a critical regulator of inflammatory signaling pathways implicated in the pathogenesis of UC. This technical guide provides a comprehensive overview of MAP3K8 as a therapeutic target for UC, detailing its role in inflammatory cascades, summarizing preclinical evidence, outlining key experimental protocols, and presenting available quantitative data to support its consideration in drug development programs.

Introduction: The Role of MAP3K8 in Inflammatory Signaling

MAP3K8 is a serine/threonine kinase that functions as a key node in intracellular signaling, primarily regulating the activation of the extracellular signal-regulated kinase (ERK) pathway.[1] It is activated downstream of various inflammatory stimuli, including Toll-like receptor (TLR) agonists, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[2][3] In the context of the intestinal mucosa, these stimuli are abundant, and dysregulated MAP3K8 activity is believed to contribute significantly to the chronic inflammation characteristic of UC.

The activation of MAP3K8 initiates a phosphorylation cascade, leading to the activation of MEK1/2, which in turn phosphorylates and activates ERK1/2.[2][3] Activated ERK, along with other MAP kinases like JNK and p38, which can also be influenced by MAP3K8, leads to the transcriptional upregulation of a host of pro-inflammatory genes, most notably TNF-α, IL-1β, and IL-6.[4][5][6] Given the central role of these cytokines in driving the pathology of UC, inhibiting MAP3K8 presents a compelling therapeutic strategy to dampen this inflammatory response at a critical upstream point.

Signaling Pathway of MAP3K8 in Ulcerative Colitis

The signaling cascade involving MAP3K8 in the context of intestinal inflammation is multifaceted. In intestinal epithelial cells and resident immune cells like macrophages, the pathway is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs or by pro-inflammatory cytokines.

References

- 1. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAP3K8 is a potential therapeutic target in airway epithelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 4. TPL2 Is a Key Regulator of Intestinal Inflammation in Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cot/tpl2 (MAP3K8) Mediates Myeloperoxidase Activity and Hypernociception following Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Tilpisertib Fosmecarbil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib Fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule prodrug being developed for the treatment of inflammatory diseases, most notably ulcerative colitis. It is designed to deliver the active moiety, Tilpisertib (GS-4875), which acts as a potent and selective inhibitor of a key intracellular signaling kinase. This technical guide provides a comprehensive overview of the cellular targets of Tilpisertib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Cellular Target: Tumor Progression Locus 2 (TPL2)

The principal cellular target of Tilpisertib, the active form of this compound, is Tumor Progression Locus 2 (TPL2) , a serine/threonine kinase also known as MAP3K8 (Mitogen-activated protein kinase kinase kinase 8) or COT (Cancer Osaka Thyroid oncogene).[1][2] TPL2 is a critical upstream regulator of the MEK-ERK signaling pathway, which plays a pivotal role in the inflammatory response.[1][2]

Tilpisertib is a highly potent and selective inhibitor of TPL2 kinase activity.[1] By inhibiting TPL2, Tilpisertib effectively blocks the downstream phosphorylation of MEK and ERK, thereby suppressing the production of pro-inflammatory cytokines.[1]

Quantitative Data

The inhibitory activity of Tilpisertib has been quantified in both in vitro and in vivo models. The following tables summarize the key efficacy data.

| Target | Parameter | Value | Assay Conditions | Reference |

| TPL2 Kinase | IC50 | 1.3 nM | In vitro kinase assay | [1] |

| Model System | Parameter | Value | Assay Conditions | Reference |

| Rat model of acute inflammation | EC50 | 667 ± 124 nM | Inhibition of LPS-stimulated TNFα production | [1] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the cellular targets and mechanism of action of Tilpisertib.

In Vitro TPL2 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TPL2.

Materials:

-

Recombinant human TPL2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

TPL2 substrate (e.g., a peptide or protein substrate such as inactive MEK1)

-

Tilpisertib (GS-4875)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Tilpisertib in DMSO and then dilute in kinase buffer.

-

Add the TPL2 enzyme and the substrate to the wells of a 384-well plate.

-

Add the diluted Tilpisertib or DMSO (vehicle control) to the wells.

-

Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of Tilpisertib and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for ERK Phosphorylation

This western blot-based assay assesses the ability of Tilpisertib to inhibit the TPL2-mediated phosphorylation of ERK in a cellular context.

Materials:

-

Primary human monocytes or a relevant cell line

-

Cell culture medium

-

LPS (Lipopolysaccharide) or TNFα (Tumor Necrosis Factor-alpha)

-

Tilpisertib (GS-4875)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of Tilpisertib or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory stimulus such as LPS (e.g., 100 ng/mL) or TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Cytokine Production Assay in Primary Human Monocytes

This ELISA-based assay measures the inhibitory effect of Tilpisertib on the production of pro-inflammatory cytokines.

Materials:

-

Primary human monocytes

-

Cell culture medium

-

LPS

-

Tilpisertib (GS-4875)

-

ELISA kits for TNFα, IL-1β, IL-6, and IL-8

Procedure:

-

Isolate primary human monocytes from peripheral blood.

-

Plate the monocytes in a multi-well plate.

-

Pre-treat the cells with a range of concentrations of Tilpisertib or DMSO for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for a longer duration (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNFα, IL-1β, IL-6, and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each Tilpisertib concentration and determine the IC50 values.

Visualizations

Signaling Pathway of TPL2 Inhibition by Tilpisertib

Caption: TPL2 signaling cascade and the inhibitory action of Tilpisertib.

Experimental Workflow for Cellular ERK Phosphorylation Assay

Caption: Workflow for assessing ERK phosphorylation inhibition.

Conclusion

This compound is a prodrug of the potent and selective TPL2 kinase inhibitor, Tilpisertib. Its mechanism of action is centered on the inhibition of the TPL2-MEK-ERK signaling pathway, a key driver of inflammatory responses. By effectively suppressing the production of a range of pro-inflammatory cytokines, Tilpisertib demonstrates significant anti-inflammatory activity. The data and methodologies presented in this guide provide a comprehensive technical overview of the cellular targets of this promising therapeutic candidate.

References

Tilpisertib Fosmecarbil: A Deep Dive into a Novel TPL2 Inhibitor for Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilpisertib fosmecarbil (formerly GS-5290) is a novel, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), a serine/threonine kinase also known as MAP3K8.[1][2][3] Developed by Gilead Sciences, this agent is currently under investigation in Phase II clinical trials for the treatment of moderately to severely active ulcerative colitis (UC).[2][3] this compound represents a targeted therapeutic approach, aiming to modulate the inflammatory cascade central to the pathophysiology of inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex quinoline derivative. The fosmecarbil moiety is a prodrug modification designed to improve pharmacokinetic properties.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (phosphonooxy)methyl N-[(S)---INVALID-LINK--methyl]-N-{8-chloro-3-cyano-4-[(2,2-dimethylpropyl)amino]quinolin-6-yl]carbamate | Not explicitly cited |

| Molecular Formula | C35H36ClN8O7P | Not explicitly cited |

| Molecular Weight | 747.14 g/mol | Not explicitly cited |

| CAS Number | 2567459-64-5 | Not explicitly cited |

| Solubility | Data not publicly available. A related TPL2 inhibitor showed DMSO solubility at 27 mg/mL.[4] | |

| pKa | Data not publicly available. |

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the TPL2 protein, also known as MAP3K8.[1] TPL2 is a critical upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[5] In the context of ulcerative colitis, the inhibition of TPL2 is expected to suppress the production of pro-inflammatory cytokines, thereby reducing intestinal inflammation.[6]

The proposed mechanism of action involves the following steps:

-

Inhibition of TPL2 Kinase Activity : this compound, after conversion to its active form, binds to the TPL2 kinase and inhibits its enzymatic activity.

-

Downregulation of MEK-ERK and JNK Pathways : TPL2 is a key activator of the MEK-ERK and JNK signaling pathways.[5] By inhibiting TPL2, this compound prevents the phosphorylation and activation of downstream kinases in these pathways.

-

Reduction of Pro-inflammatory Cytokine Production : The MEK-ERK and JNK pathways are crucial for the transcription and production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[6] Inhibition of these pathways leads to a decrease in TNF-α and other inflammatory mediators.

Preclinical and Clinical Development

Preclinical Evaluation

Specific preclinical data for this compound (GS-5290) are not extensively published. However, the development of TPL2 inhibitors has involved a series of in vitro and in vivo studies to establish proof-of-concept.

Table 2: Representative Preclinical Evaluation Methods for TPL2 Inhibitors

| Experimental Stage | Methodology | Purpose |

| In Vitro | TPL2 Kinase Assay | To determine the direct inhibitory activity (e.g., IC50) of the compound on the TPL2 enzyme.[4] |

| Cell-based Assays (e.g., LPS-stimulated monocytes) | To assess the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in a cellular context. | |

| In Vivo | Animal Models of Ulcerative Colitis (e.g., DSS-induced colitis) | To evaluate the efficacy of the compound in reducing disease activity, histological inflammation, and cytokine levels in a relevant animal model.[6][7][8][9][10] |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. |

Experimental Protocols (General)

-

In Vitro TPL2 Kinase Assay (Representative Protocol): A typical in vitro kinase assay would involve incubating recombinant human TPL2 with a specific substrate (e.g., a peptide or inactive MEK1) and ATP.[11][12][13][14] The inhibitory effect of this compound would be determined by measuring the reduction in substrate phosphorylation, often quantified using methods like radioisotope incorporation or specific antibody-based detection.[11][12][13]

-

Animal Model of DSS-Induced Colitis (Representative Protocol): Ulcerative colitis is often modeled in mice by administering dextran sodium sulfate (DSS) in their drinking water for a defined period (e.g., 5-7 days).[6][7][8][9][10] this compound would be administered orally to these animals. Efficacy would be assessed by monitoring clinical signs (weight loss, stool consistency, bleeding), and upon sacrifice, the colon would be examined for length, and histological scoring of inflammation and tissue damage.[6][7][8][9][10]

Clinical Trials

This compound is currently in a Phase II clinical trial for the treatment of moderately to severely active ulcerative colitis, known as the PALEKONA study (NCT06029972).[15][16][17]

Table 3: Overview of the PALEKONA Phase II Clinical Trial (NCT06029972)

| Parameter | Details |

| Study Title | A Phase 2, Double-Blinded, Randomized, Placebo-Controlled, Dose-Ranging Study Evaluating the Efficacy and Safety of GS-5290 in Participants With Moderately to Severely Active Ulcerative Colitis |

| Status | Recruiting |

| Phase | Phase 2 |

| Conditions | Ulcerative Colitis |

| Intervention | This compound (Oral Tablet), Placebo |

| Primary Outcome | Clinical Response at Week 12 |

| Key Inclusion Criteria | Adults (18-75 years) with a diagnosis of moderately to severely active ulcerative colitis. |

| Key Exclusion Criteria | Diagnosis of Crohn's disease, indeterminate colitis, or other forms of colitis.[1][2] |

Experimental Protocol: Assessment of the Primary Endpoint

The primary endpoint of the PALEKONA study is "Clinical Response at Week 12," which is assessed using the Modified Mayo Score .[16] This is a composite score that evaluates the clinical and endoscopic severity of ulcerative colitis.

The Modified Mayo Score is comprised of three components:

-

Stool Frequency Score: Based on the daily number of bowel movements compared to the patient's normal baseline.

-

Rectal Bleeding Score: Based on the amount of visible blood in the stool.

-

Endoscopic Subscore: Determined by a central reader based on the endoscopic appearance of the colonic mucosa.

Each component is scored on a scale of 0 to 3, with higher scores indicating greater severity.[18][19][20] A clinical response is typically defined as a significant reduction in the total Modified Mayo Score from baseline.[20]

References

- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 2. UCSF Inflammatory Bowel Disease Trial → this compound in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]

- 3. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Animal models of ulcerative colitis and their application in drug research | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro kinase assay [protocols.io]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]

- 17. Study of this compound in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]

- 18. academic.oup.com [academic.oup.com]

- 19. om1.com [om1.com]

- 20. Modified Mayo score versus Mayo score for evaluation of treatment efficacy in patients with ulcerative colitis: data from the tofacitinib OCTAVE program - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Tilpisertib (GS-4875) and its Prodrug Tilpisertib Fosmecarbil in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, and its orally administered prodrug, Tilpisertib Fosmecarbil (GS-5290). TPL2, also known as MAP3K8 or Cot, is a critical regulator of the MEK-ERK signaling pathway, which plays a pivotal role in the production of pro-inflammatory cytokines such as TNFα.[1] The inhibition of this pathway presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Tilpisertib demonstrated significant potential in preclinical studies; however, its development was succeeded by this compound, a new molecular entity designed to achieve greater target coverage.[2] This guide will delve into the available technical data for both compounds, offering a comparative overview of their mechanism of action, preclinical and clinical findings, and the experimental methodologies used in their evaluation.

Core Compound Characteristics

| Property | Tilpisertib (GS-4875) | This compound (GS-5290) |

| Target | TPL2 (MAP3K8/Cot) serine/threonine kinase | TPL2 (MAP3K8/Cot) serine/threonine kinase |

| Mechanism of Action | Inhibition of TPL2 kinase activity, leading to suppression of the downstream MEK-ERK signaling pathway and subsequent reduction in pro-inflammatory cytokine production.[1] | As a prodrug, it is converted in vivo to the active metabolite, Tilpisertib, which then exerts its inhibitory effect on TPL2 kinase. |

| Therapeutic Area | Inflammatory Diseases, including Ulcerative Colitis | Inflammatory Diseases, with a primary focus on Ulcerative Colitis.[3][4] |

| Development Status | Clinical trial terminated in favor of a new molecular entity with greater target coverage.[2] | Currently in Phase 2 clinical trials for moderately to severely active Ulcerative Colitis (PALEKONA study).[3][5][6][7][8] |

Quantitative Preclinical Data

The following table summarizes key preclinical data for Tilpisertib (GS-4875). At present, specific quantitative preclinical data for this compound (GS-5290) is not publicly available.

| Parameter | Tilpisertib (GS-4875) |

| TPL2 Kinase Inhibition (IC50) | 1.3 nM[9] |

| In Vivo Efficacy (EC50) | Estimated at 667 nM in a rat LPS-induced TNFα model.[9] |

| Animal Model Dosing (Oral) | 3, 10, 30, or 100 mg/kg in Lewis rats.[9] |

Physicochemical Properties

| Property | Tilpisertib (GS-4875) | This compound (GS-5290) |

| Molecular Formula | C33H33ClN8O | C35H36ClN8O7P[10] |

| Molecular Weight | 592.25 g/mol | 747.14 g/mol [10] |

| Hydrogen Bond Acceptors | 6 | Data not available |

| Hydrogen Bond Donors | 2 | Data not available |

| Rotatable Bonds | 8 | Data not available |

| Topological Polar Surface Area | 113.45 Ų | Data not available |

| XLogP | 6.15 | Data not available |

Signaling Pathway and Prodrug Conversion

The following diagrams illustrate the TPL2 signaling pathway targeted by Tilpisertib and the logical relationship between this compound and its active form.

TPL2 Signaling Pathway Inhibition by Tilpisertib.

Prodrug to Active Drug Conversion.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays relevant to the evaluation of TPL2 inhibitors.

TPL2 Kinase Activity Assay (MEK Phosphorylation ELISA)

This assay quantifies the ability of a compound to inhibit the phosphorylation of MEK, a direct substrate of TPL2.

Workflow:

TPL2 Kinase Assay Workflow.

Methodology:

-

Plate Coating: 96-well microplates are coated with a recombinant MEK protein and incubated overnight at 4°C.

-

Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Kinase Reaction: A reaction mixture containing recombinant active TPL2 enzyme, ATP, and varying concentrations of the test compound (Tilpisertib or this compound) or vehicle control is added to the wells.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of MEK by TPL2.

-

Detection:

-

The plate is washed, and a primary antibody specific for phosphorylated MEK is added to each well and incubated.

-

After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.

-

Following a final wash, a chromogenic HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

-

Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm). The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

LPS-Induced TNFα Release in Human Monocytes

This cell-based assay measures the functional consequence of TPL2 inhibition on the production of a key pro-inflammatory cytokine.

Methodology:

-

Cell Culture: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate the inflammatory response.

-

Incubation: The cells are incubated for a period that allows for robust TNFα production (e.g., 4-6 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

TNFα Quantification: The concentration of TNFα in the supernatant is measured using a commercially available ELISA or a similar immunoassay.

-

Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in TNFα production, is determined.

In Vivo Rat Model of LPS-Induced TNFα Production

This animal model assesses the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of the TPL2 inhibitor.

Methodology:

-

Animal Acclimatization: Lewis rats are acclimatized to the laboratory conditions.

-

Compound Administration: Rats are orally administered with the test compound at various dose levels or vehicle control.

-

LPS Challenge: After a predetermined time following compound administration (to allow for absorption), the rats are challenged with an intravenous (IV) or intraperitoneal (IP) injection of LPS.

-

Blood Sampling: Blood samples are collected at various time points post-LPS challenge.

-

TNFα Measurement: Plasma is separated from the blood samples, and TNFα levels are quantified by ELISA.

-

Pharmacokinetic Analysis: Plasma concentrations of the test compound are also measured at the same time points to establish a PK profile.

-

PK/PD Correlation: The relationship between the plasma concentration of the compound and the inhibition of TNFα production is analyzed to determine the in vivo potency and duration of action.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This is a widely used preclinical model to evaluate the efficacy of potential therapeutics for inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Mice are provided with drinking water containing DSS (typically 2-5%) for a period of 5-7 days to induce acute colitis.[11][12][13][14][15]

-

Treatment: During or after the DSS administration period, mice are treated with the test compound (e.g., via oral gavage) or vehicle control.

-

Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The colon length is measured (shortening is a sign of inflammation), and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in the colon tissue.

-

Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines.

Conclusion

Tilpisertib (GS-4875) is a potent and selective TPL2 inhibitor with demonstrated preclinical efficacy in cellular and animal models of inflammation. The development of its prodrug, this compound (GS-5290), represents a strategic advancement to optimize the compound's therapeutic potential, likely through improved pharmacokinetic properties leading to greater target coverage. The ongoing Phase 2 clinical trial of this compound in ulcerative colitis will be critical in determining its clinical efficacy and safety profile. Further disclosure of preclinical and clinical data for this compound will be essential for a complete comparative analysis and a deeper understanding of its therapeutic advantages. This technical guide provides a foundational overview based on the currently available information for researchers and professionals in the field of drug development for inflammatory diseases.

References

- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. tilpisertib (GS-4875) / Gilead [delta.larvol.com]

- 3. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 7. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]

- 9. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. yeasenbio.com [yeasenbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: Murine Colitis Modeling using Dextran Sulfate Sodium DSS [jove.com]

- 14. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tilpisertib Fosmecarbil Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib Fosmecarbil (also known as GS-5290) is a potent and selective, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1][2] TPL2 is a key serine/threonine kinase that functions as a critical node in inflammatory signaling.[3][4] It is an upstream regulator of the MEK-ERK pathway, and its activation, often by stimuli such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][5][6] By inhibiting TPL2, this compound blocks this cascade, presenting a promising therapeutic strategy for inflammatory conditions such as ulcerative colitis.[1]

These application notes provide detailed protocols for cellular assays designed to quantify the potency and functional effects of this compound. The described assays are essential for researchers studying its mechanism of action and for professionals involved in the development of TPL2-targeting therapeutics.

TPL2 Signaling Pathway

This compound targets the TPL2 kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In immune cells like macrophages, engagement of Toll-like receptors (e.g., TLR4 by LPS) triggers a signaling cascade that activates TPL2. Activated TPL2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors, leading to the expression and secretion of inflammatory mediators, most notably TNF-α.

Figure 1: TPL2 (MAP3K8) Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes representative data from the cellular assays described in this document. These values are provided as examples to illustrate the expected potency and selectivity of a TPL2 inhibitor like this compound.

| Assay Type | Cell Line | Stimulant | Readout | IC50 (nM) [Example] |

| Potency Assays | ||||

| Cellular Phosphorylation (p-MEK) | RAW 264.7 | LPS | p-MEK Levels (Western) | 15 |

| Cellular Phosphorylation (p-ERK) | THP-1 | LPS | p-ERK Levels (ELISA) | 20 |

| Functional Assays | ||||

| TNF-α Secretion | THP-1 | LPS | TNF-α Levels (HTRF) | 25 |

| TNF-α Secretion | RAW 264.7 | LPS | TNF-α Levels (AlphaLISA) | 22 |

| Selectivity/Viability Assays | ||||

| Cell Viability | THP-1 | None | ATP Levels (CellTiter-Glo) | >10,000 |

| Cell Viability | RAW 264.7 | None | ATP Levels (CellTiter-Glo) | >10,000 |

Experimental Protocols

Protocol 1: Cellular Phosphorylation Assay for p-MEK/p-ERK Inhibition

This assay measures the ability of this compound to inhibit the LPS-induced phosphorylation of MEK1/2 and ERK1/2, the direct downstream substrates of TPL2.

Figure 2: Workflow for the Cellular Phosphorylation Assay.

Materials:

-

Cell Line: Murine macrophage-like RAW 264.7 or human monocytic THP-1 cells.[6][7]

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL final concentration).[5]

-

Inhibitor: this compound, serially diluted in DMSO and then culture medium.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Antibodies: Primary antibodies against p-MEK (Ser217/221), p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).[8][9] Secondary HRP-conjugated antibodies.

-

Detection: Chemiluminescent substrate for Western blotting.

Procedure:

-

Cell Seeding: Seed RAW 264.7 or THP-1 cells into 12-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 0.5 x 10^6 cells/well). Incubate overnight.

-

Compound Treatment: The next day, gently remove the culture medium. Add fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Pre-incubation: Incubate the plates for 1 hour at 37°C.

-

Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.

-

Incubation: Incubate for 30 minutes at 37°C. This time is typically optimal for observing peak MEK/ERK phosphorylation.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and resolve 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation & Detection: Block the membrane and probe with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[10] Visualize bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities for p-MEK and p-ERK, normalizing to total ERK or the loading control. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Functional Assay for TNF-α Secretion

This assay quantifies the functional downstream effect of TPL2 inhibition by measuring the reduction in secreted TNF-α.

Figure 3: Workflow for the TNF-α Secretion Assay.

Materials:

-

Cell Line: Human monocytic THP-1 cells are a well-established model for this assay.[2][6]

-

Assay Plates: 96-well cell culture plates.

-

Stimulant: LPS (e.g., 100 ng/mL final concentration).

-

Inhibitor: this compound, serially diluted.

-

Detection Kit: A commercial high-sensitivity TNF-α detection kit (e.g., ELISA, HTRF, or AlphaLISA).[2][6]

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

Compound Treatment: Pre-treat cells with a range of concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C. This duration is typically sufficient for robust TNF-α secretion.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis, avoiding disturbance of the cell pellet.

-

TNF-α Quantification: Perform the TNF-α quantification assay on the collected supernatants according to the manufacturer’s protocol for the chosen detection kit (ELISA, HTRF, etc.).[2]

-

Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell Viability Assay

This assay is critical to ensure that the observed inhibitory effects are due to specific target engagement rather than general cytotoxicity.

Figure 4: Workflow for the Cell Viability Assay.

Materials:

-

Cell Lines: RAW 264.7 or THP-1 cells.

-

Assay Plates: Opaque-walled 96-well plates suitable for luminescence measurements.

-

Inhibitor: this compound, serially diluted.

-

Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.[11][12]

Procedure:

-

Cell Seeding: Seed cells in opaque-walled 96-well plates at a low density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium. Incubate overnight.

-

Compound Treatment: Add a range of concentrations of this compound to the wells. Include vehicle-only wells as a 100% viability control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for an extended period, typically 24 to 48 hours, under standard cell culture conditions.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%). For a selective inhibitor, the CC50 should be significantly higher than the functional IC50.

References

- 1. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. promegaconnections.com [promegaconnections.com]

- 12. ch.promega.com [ch.promega.com]

Application Notes and Protocols for Preclinical Evaluation of Tilpisertib Fosmecarbil in Animal Models of Inflammatory Bowel Disease (IBD)

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1] Emerging evidence suggests that cellular stress, particularly Endoplasmic Reticulum (ER) stress, and the subsequent Unfolded Protein Response (UPR) are key contributors to IBD pathogenesis.[2] The PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) pathway is a critical branch of the UPR.[2] Its sustained activation in intestinal epithelial cells can promote inflammation, apoptosis, and tissue damage.[2]

Tilpisertib Fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule inhibitor of PERK.[3][4][5] By targeting PERK, this compound presents a novel therapeutic strategy to mitigate ER stress-induced pathology in IBD. These application notes provide a framework for designing and executing preclinical animal studies to evaluate the efficacy of this compound in a chemically induced model of colitis.

Mechanism of Action: The PERK Signaling Pathway in IBD

ER stress triggers the activation of PERK, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action transiently reduces global protein synthesis to alleviate the protein load on the ER. However, chronic activation, as seen in IBD, can lead to the expression of pro-inflammatory and pro-apoptotic genes, contributing to the disease's pathology.[2] this compound aims to inhibit PERK kinase activity, thereby dampening this maladaptive stress response.

Caption: The PERK signaling pathway in response to ER stress.

Application Notes

Selection of an Animal Model

The choice of animal model is critical for evaluating IBD therapeutics. While no single model perfectly replicates human IBD, chemically induced models are excellent for initial efficacy screening due to their simplicity, reproducibility, and rapid onset.[1][6]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This is the recommended model for initial studies. Administered in drinking water, DSS is toxic to colonic epithelial cells, disrupting the mucosal barrier and leading to an acute inflammatory response that shares features with human UC.[1][6]

-

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell mediated immune response, more akin to Crohn's Disease. It is a suitable secondary model to explore immune-modulatory effects.[1]

-

T-Cell Transfer Model: This model involves transferring naive T-cells into immunodeficient mice, resulting in a chronic, immune-driven colitis that resembles human IBD immunopathology.[7][8] It is ideal for later-stage evaluation of immunomodulatory mechanisms.

Experimental Design Considerations

A robust study design is essential for obtaining reliable and interpretable data. Below is a logical workflow for a typical preclinical study.

Caption: General experimental workflow for a DSS-induced colitis study.

Study Groups: A well-controlled study should include several groups to properly assess the therapeutic effect.

Caption: Recommended study groups for evaluating therapeutic efficacy.

Dose Selection: Since specific preclinical IBD data for this compound is not publicly available, a dose-ranging study is recommended. Based on studies of other kinase inhibitors in animal models, a starting range could be hypothesized.[4][7]

Data Presentation: All quantitative data should be summarized for clear interpretation.

Table 1: Proposed Experimental Groups and Dosing Regimen

| Group | N | Treatment | DSS (2.5-3%) | Vehicle/Drug Administration |

|---|---|---|---|---|

| 1 | 8-10 | Healthy Control | Day 0-7 | Vehicle, Oral Gavage, Daily |

| 2 | 8-10 | Disease Control | Day 0-7 | Vehicle, Oral Gavage, Daily |

| 3 | 8-10 | Tilpisertib Low Dose | Day 0-7 | 5 mg/kg, Oral Gavage, Daily |

| 4 | 8-10 | Tilpisertib Mid Dose | Day 0-7 | 15 mg/kg, Oral Gavage, Daily |

| 5 | 8-10 | Tilpisertib High Dose | Day 0-7 | 50 mg/kg, Oral Gavage, Daily |

| 6 | 8-10 | Positive Control | Day 0-7 | Sulfasalazine (50 mg/kg), Oral Gavage, Daily |

Table 2: Key Efficacy Endpoints and Scoring

| Parameter | Description | Scoring/Measurement |

|---|---|---|

| Disease Activity Index (DAI) | Composite score of weight loss, stool consistency, and rectal bleeding. | Scored 0-4 daily. |

| Colon Length | Measured from cecum to anus post-mortem. A surrogate for inflammation. | Measured in cm. |

| Histological Score | H&E stained colon sections assessed for inflammation and tissue damage. | Scored 0-12 based on severity and extent. |

| Myeloperoxidase (MPO) Activity | Quantifies neutrophil infiltration in colon tissue. | Measured as U/g of tissue. |

| Cytokine Levels | Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates. | Measured in pg/mg of protein. |

Experimental Protocols

Protocol 1: DSS-Induced Colitis in Mice

-

Animals: Use 8-10 week old C57BL/6 mice, weighing 20-25g.

-

Acclimatization: House mice for 7 days under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

Baseline: Record the initial body weight of all animals.

-

Induction: Prepare a 2.5-3.0% (w/v) solution of DSS (MW: 36,000-50,000 Da) in sterile drinking water. Provide this solution ad libitum to mice in Groups 2-6 for 7 consecutive days. Group 1 receives regular drinking water.

-

Monitoring: Replace the DSS solution every 2 days. Monitor mice daily for health status and record body weight.

Protocol 2: Drug Formulation and Administration

-

Vehicle: A common vehicle is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water.

-

Preparation: Calculate the required amount of this compound for each dose group based on the mean body weight. Prepare a homogenous suspension in the vehicle shortly before administration.

-

Administration: Administer the prepared suspension or vehicle via oral gavage once daily, starting on Day 1 and continuing until the end of the study. The volume should typically be 10 mL/kg.

Protocol 3: Assessment of Colitis Severity

-

Disease Activity Index (DAI): Calculate the DAI score for each mouse daily based on the parameters in Table 3. The total DAI is the sum of the three scores.

Table 3: Disease Activity Index (DAI) Scoring System

Score Weight Loss (%) Stool Consistency Rectal Bleeding 0 None Normal, formed pellets None 1 1-5 2 5-10 Loose stools Slight bleeding 3 10-15 | 4 | >15 | Diarrhea | Gross bleeding |

-

Study Termination: On Day 8-10, euthanize mice by CO2 asphyxiation followed by cervical dislocation.

-

Tissue Collection: Open the abdominal cavity and carefully excise the entire colon from the cecum to the anus.

-

Colon Length: Place the colon on a flat surface without stretching and measure its length.

-

Sample Processing: Divide the colon into sections for histology, MPO assay, and cytokine analysis. Flash-freeze samples for MPO and cytokine analysis in liquid nitrogen and store at -80°C.

Protocol 4: Histological Analysis

-

Fixation: Fix a 1 cm segment of the distal colon in 10% neutral buffered formalin for 24 hours.

-

Processing: Dehydrate the tissue through graded alcohols, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections and mount them on glass slides.

-

Staining: Deparaffinize, rehydrate, and stain sections with Hematoxylin and Eosin (H&E).

-

Scoring: A pathologist, blinded to the treatment groups, should score the slides based on the severity of inflammation (0-3), extent of inflammation (0-3), crypt damage (0-4), and percentage of area involved (0-4).

Protocol 5: Myeloperoxidase (MPO) Assay

-

Homogenization: Homogenize a pre-weighed frozen colon sample in HTAB buffer (0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate buffer, pH 6.0).

-

Processing: Subject the homogenate to three freeze-thaw cycles, followed by centrifugation at 12,000 x g for 15 minutes at 4°C.

-

Assay: Add the supernatant to a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Measurement: Measure the change in absorbance at 450 nm over time using a spectrophotometer.

-

Calculation: Express MPO activity as units per gram (U/g) of wet tissue.

Protocol 6: Cytokine Analysis

-

Homogenization: Homogenize a pre-weighed frozen colon sample in a lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

-

ELISA/Multiplex Assay: Use commercial ELISA kits or a multiplex bead-based assay (e.g., Luminex) to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant, following the manufacturer's instructions.

-

Normalization: Express cytokine concentrations as picograms per milligram (pg/mg) of total protein.

References

- 1. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoplasmic Reticulum Stress in Colonic Mucosa of Ulcerative Colitis Patients Is Mediated by PERK and IRE1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Inhibition of the eukaryotic initiation factor-2α kinase PERK decreases risk of autoimmune diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Translational Relevance of IBD Mouse Models | Taconic Biosciences [taconic.com]

- 7. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Customized Animal Models of IBD - Ace Therapeutics [acetherapeutics.com]

Application Notes and Protocols for MAP3K8 Inhibition Assay Using Tilpisertib Fosmecarbil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, is a crucial serine/threonine kinase that functions as a key regulator of inflammatory signaling pathways.[1][2] As a MAP3K, it integrates signals from various upstream receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R). Upon activation by stimuli such as lipopolysaccharide (LPS), TNF-α, or IL-1β, MAP3K8 phosphorylates and activates downstream MAP2Ks (MEK1/2), which in turn phosphorylate and activate MAPKs (ERK1/2).[2] This signaling cascade ultimately leads to the production of pro-inflammatory cytokines and other mediators involved in a host of inflammatory diseases.

Tilpisertib Fosmecarbil (GS-5290) is a potent and selective inhibitor of MAP3K8 currently under investigation for the treatment of inflammatory conditions such as ulcerative colitis.[3][4] These application notes provide detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of this compound on MAP3K8.

Signaling Pathway

The following diagram illustrates the central role of MAP3K8 in the MAPK/ERK signaling cascade, which is a primary target for anti-inflammatory drug development.

Data Presentation

The inhibitory activity of this compound against MAP3K8 can be quantified and compared across different assay formats. The following table presents representative data for the potency of this compound. (Note: The following values are representative examples for illustrative purposes.)

| Assay Type | Compound | Target | Substrate | ATP Concentration | IC50 / EC50 (nM) |

| Biochemical Assay | This compound | MAP3K8 | Inactive MEK1 | 10 µM | 1.5 |

| Control Inhibitor | MAP3K8 | Inactive MEK1 | 10 µM | 5.0 | |

| Cell-Based Assay | This compound | MAP3K8 | p-ERK1/2 | N/A | 25.0 |

| Control Inhibitor | MAP3K8 | p-ERK1/2 | N/A | 150.0 |

Experimental Protocols

Biochemical Inhibition Assay

This protocol describes a luminogenic assay to measure the amount of ADP produced by the MAP3K8 kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Experimental Workflow:

Materials:

-

Active MAP3K8 (COT) enzyme

-

Inactive MEK1 substrate

-

ADP-Glo™ Kinase Assay Kit

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dithiothreitol (DTT)

-

ATP

-

This compound

-

DMSO

-

384-well white opaque plates

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare Kinase Assay Buffer and supplement with DTT to a final concentration of 50 µM.

-

Dilute active MAP3K8 enzyme in Kinase Assay Buffer to the desired concentration.

-

Dilute inactive MEK1 substrate in Kinase Assay Buffer.

-

Prepare a stock solution of ATP in water and dilute to the desired concentration in Kinase Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Assay Buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of diluted MAP3K8 enzyme to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mix of inactive MEK1 substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on MAP3K8 activity within a cellular context by measuring the phosphorylation of the downstream target, ERK1/2.

Experimental Workflow:

Materials:

-

Human cell line expressing MAP3K8 (e.g., THP-1, A549)

-

Cell culture medium and serum

-

TNF-α or IL-1β

-

This compound

-

DMSO

-

96-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer system

-

PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for Western blots

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding lysis buffer to each well.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.